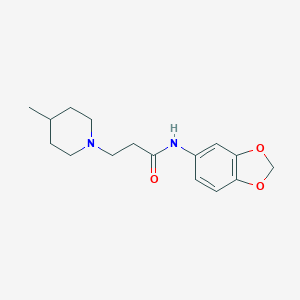
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the US Drug Enforcement Administration due to its potential for abuse and addiction. However, recent studies have shown that MDMA may have therapeutic benefits for the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions.
Mechanism of Action
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of empathy, emotional openness, and sociability. This compound also activates the release of oxytocin, a hormone that is associated with bonding and social connection.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and overheating. It also causes the release of cortisol, a stress hormone, which can lead to feelings of anxiety and agitation. Long-term use of this compound can lead to damage to the serotonin-producing neurons in the brain, which can result in depression and anxiety.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a potent psychoactive drug that can be used to induce altered states of consciousness and study the effects of neurotransmitters on behavior. However, its potential for abuse and addiction make it difficult to use in long-term studies. It is also difficult to control for individual differences in response to the drug, which can make it challenging to draw conclusions from experimental data.
Future Directions
There are several directions for future research on N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide. One area of focus is the potential use of this compound in the treatment of other mental health conditions, such as anxiety and depression. Researchers are also studying the long-term effects of this compound use on the brain, and exploring ways to minimize the risk of neurotoxicity. Additionally, there is ongoing research on the use of this compound in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy, to enhance the therapeutic effects of the drug.
Synthesis Methods
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is typically sold in pill form.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential therapeutic applications. In recent years, researchers have focused on its use in the treatment of PTSD. Studies have shown that this compound-assisted psychotherapy can help individuals with PTSD process traumatic memories and reduce symptoms of anxiety and depression. This compound has also been studied for its potential use in the treatment of other mental health conditions, such as anxiety and depression.
properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C16H22N2O3/c1-12-4-7-18(8-5-12)9-6-16(19)17-13-2-3-14-15(10-13)21-11-20-14/h2-3,10,12H,4-9,11H2,1H3,(H,17,19) |
InChI Key |
WMGOPHOUFLZHTR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)



![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)



![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)
![(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248724.png)
![2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248729.png)
![(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248730.png)